

# Validating PTPN22 as a Drug Target Using CRISPR/Cas9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

The protein tyrosine phosphatase non-receptor type 22 (PTPN22) is a critical negative regulator of T-cell activation and has been strongly associated with a predisposition to a wide range of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus.[1][2][3][4][5] This central role in immune regulation makes PTPN22 a compelling target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the validation of PTPN22 as a drug target utilizing CRISPR/Cas9 technology in Jurkat T-cells, a widely used model for studying T-cell signaling.

## Introduction to PTPN22 and its Role in Disease

PTPN22, also known as lymphoid tyrosine phosphatase (Lyp), is predominantly expressed in hematopoietic cells and plays a crucial role in setting the threshold for T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[4][6][7] By dephosphorylating key signaling molecules such as Lck, ZAP70, and TCR $\zeta$ , PTPN22 attenuates the signaling cascade initiated by antigen presentation, thereby preventing inappropriate T-cell activation.[3][5][6][7]

Genetic association studies have identified a single nucleotide polymorphism (SNP) in the PTPN22 gene (C1858T, rs2476601) that results in an arginine-to-tryptophan substitution at position 620 (R620W).[5] This variant is one of the strongest non-MHC genetic risk factors for numerous autoimmune diseases.[8] The R620W variant is thought to be a loss-of-function



mutation, leading to hyperresponsive T-cells and a breakdown of self-tolerance.[9][10] Consequently, inhibiting PTPN22 activity is a promising strategy for dampening aberrant immune responses in autoimmune disorders and enhancing T-cell responses in cancer immunotherapy.[6][11][12]

# **CRISPR/Cas9 for PTPN22 Target Validation**

CRISPR/Cas9 technology offers a precise and efficient method for gene editing, making it an invaluable tool for drug target validation. By creating a targeted knockout of the PTPN22 gene in a relevant cell line, researchers can mimic the effect of a highly specific pharmacological inhibitor. This allows for the investigation of the functional consequences of PTPN22 ablation on cellular signaling pathways and phenotypes, providing strong evidence for its suitability as a drug target.

This protocol will focus on the use of CRISPR/Cas9 to knock out PTPN22 in Jurkat T-cells. The resulting cellular and molecular changes will be assessed through a series of functional assays, including quantification of IL-2 production, cell proliferation, and the expression of T-cell activation markers.

# **Experimental Workflow**

The overall experimental workflow for validating PTPN22 as a drug target using CRISPR/Cas9 is depicted below.





Click to download full resolution via product page

Caption: Experimental workflow for PTPN22 target validation.

# PTPN22 Signaling Pathway in T-Cells

PTPN22 negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases and adaptor proteins. The following diagram illustrates the central role of PTPN22 in this pathway.





Click to download full resolution via product page

Caption: PTPN22's role in TCR signaling.

# **Quantitative Data Summary**

The following tables summarize the expected quantitative outcomes following the successful knockout of PTPN22 in Jurkat T-cells, based on published literature.

Table 1: Effect of PTPN22 Knockout on IL-2 Production



| Condition                       | Fold Change in IL-2<br>Production (KO vs. WT) | Reference    |
|---------------------------------|-----------------------------------------------|--------------|
| Stimulated with cognate antigen | ~2-4 fold increase                            | [10][11][13] |
| Stimulated with PHA + PMA       | Significant increase                          | [13]         |

Table 2: Effect of PTPN22 Knockout on T-Cell Proliferation

| Assay              | Outcome in PTPN22 KO cells               | Reference |
|--------------------|------------------------------------------|-----------|
| BrdU Incorporation | Increased proliferation upon stimulation | [14]      |

Table 3: Effect of PTPN22 Knockout on T-Cell Activation Marker Expression

| Marker | Change in Expression in KO vs. WT (Stimulated)       | Reference    |
|--------|------------------------------------------------------|--------------|
| CD69   | Significant increase in percentage of positive cells | [10][11][13] |
| CD25   | Increased expression                                 | [8][14]      |

# Detailed Experimental Protocols Protocol 1: CRISPR/Cas9-Mediated Knockout of PTPN22 in Jurkat T-Cells

#### 1.1. sgRNA Design and Synthesis

 Design: Utilize online design tools (e.g., CHOPCHOP, IDT's gRNA design tool) to design sgRNAs targeting an early exon of the human PTPN22 gene to maximize the likelihood of a frameshift mutation and subsequent knockout.



- Validated sgRNA Sequences: The following sgRNA sequences targeting exon 1 of PTPN22 have been previously published:
  - sgRNA1: 5'-CACCGGCTGCAGACATGTTGGAGCC-3'
  - sgRNA2: 5'-AAACGGCTCCAACATGTCTGCAGCC-3'
- Synthesis: Synthesize the sgRNAs or clone them into a suitable expression vector (e.g., pX330, pX461).

#### 1.2. Jurkat Cell Culture

- Media: Culture Jurkat T-cells (Clone E6-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Cell Density: Keep the cell density between 2 x 10<sup>5</sup> and 1 x 10<sup>6</sup> cells/mL.

#### 1.3. Transfection

- Method: Electroporation is recommended for efficient delivery of CRISPR/Cas9 components into Jurkat cells. The Neon® Transfection System (Thermo Fisher Scientific) is a suitable option.
- Reagents:
  - Cas9 nuclease
  - Synthesized sgRNA
  - Neon® Transfection System 10 μL Kit
- Procedure:
  - One day prior to transfection, split Jurkat cells to a density of 2 x 10<sup>5</sup> cells/mL.



- On the day of transfection, harvest and count the cells.
- $\circ$  For each transfection, resuspend 5 x 10<sup>5</sup> cells in 10  $\mu$ L of Resuspension Buffer R.
- Prepare the RNP complex by mixing Cas9 protein (1.5 μM final concentration) and sgRNA (1.8 μM final concentration). Incubate at room temperature for 10-20 minutes.
- Add the RNP complex to the resuspended cells.
- Aspirate the cell-RNP mixture into a 10 μL Neon® tip.
- Electroporate using the following parameters for Jurkat cells: 1600 V, 10 ms, 3 pulses.
- Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing 500 μL of antibiotic-free culture medium.
- Incubate for 48-72 hours before proceeding to single-cell cloning.
- 1.4. Single-Cell Cloning and Expansion
- Method: Limiting dilution is a standard method for isolating single cells.
- Procedure:
  - $\circ$  Serially dilute the transfected cells to a final concentration of 0.5 cells per 100  $\mu L$  of conditioned medium.
  - Dispense 100 μL of the cell suspension into each well of a 96-well plate.
  - Incubate the plates for 2-3 weeks, monitoring for colony formation.
  - Expand the resulting clones in larger culture vessels.
- 1.5. Knockout Validation by Western Blot
- Purpose: To confirm the absence of PTPN22 protein in the generated clones.
- Procedure:



#### Cell Lysis:

- Harvest approximately 1-2 x 10<sup>6</sup> cells from each clone.
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Load 20-30 μg of protein per lane on a 4-12% Bis-Tris gel.
  - Run the gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against PTPN22 (e.g., clone D6D1H, Cell Signaling Technology) overnight at 4°C. The expected molecular weight of PTPN22 is approximately 91.5 kDa.[12]
  - Wash the membrane with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
  - Detect the signal using an ECL substrate.
  - Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

# **Protocol 2: IL-2 Production Assay (ELISA)**



- Purpose: To quantify the amount of IL-2 secreted by PTPN22 WT and KO Jurkat cells upon stimulation.
- Procedure:
  - Seed 2 x 10<sup>5</sup> cells/well of a 96-well plate.
  - Stimulate the cells with anti-CD3 (1 μg/mL) and anti-CD28 (1 μg/mL) antibodies for 24 hours.
  - Collect the cell culture supernatant.
  - Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

# **Protocol 3: T-Cell Proliferation Assay (BrdU)**

- Purpose: To measure the proliferation of PTPN22 WT and KO Jurkat cells in response to stimulation.
- Procedure:
  - Seed 1 x 10<sup>5</sup> cells/well of a 96-well plate.
  - Stimulate the cells as described in Protocol 2.
  - After 48 hours of stimulation, add BrdU to a final concentration of 10 μM.
  - o Incubate for an additional 12-24 hours.
  - Fix, permeabilize, and denature the DNA according to the BrdU assay kit manufacturer's protocol.
  - Detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric or fluorescent readout.

# Protocol 4: T-Cell Activation Marker Expression (Flow Cytometry)



- Purpose: To assess the expression of the early activation marker CD69 and the late activation marker CD25 on the surface of PTPN22 WT and KO Jurkat cells.
- Procedure:
  - Seed 5 x 10<sup>5</sup> cells/well of a 24-well plate.
  - Stimulate the cells as described in Protocol 2 for 6 hours (for CD69) or 24 hours (for CD25).
  - Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
  - Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes at 4°C in the dark.
  - Wash the cells with FACS buffer.
  - Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
  - Analyze the data to determine the percentage of CD69+ and CD25+ cells.

## Conclusion

The protocols outlined in this document provide a comprehensive framework for utilizing CRISPR/Cas9 to validate PTPN22 as a drug target. By demonstrating that the genetic ablation of PTPN22 leads to a hyperresponsive T-cell phenotype, characterized by increased IL-2 production, proliferation, and activation marker expression, researchers can build a strong case for the therapeutic potential of PTPN22 inhibitors. This approach not only validates the target but also provides a cellular platform for screening and characterizing potential drug candidates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

# Methodological & Application





- 1. Regulation of T Cell Signaling and Immune Responses by PTPN22 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of autoimmune and anti-tumour T-cell responses by PTPN22 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox regulation of PTPN22 affects the severity of T-cell-dependent autoimmune inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 PMC [pmc.ncbi.nlm.nih.gov]
- 12. novusbio.com [novusbio.com]
- 13. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 14. PTPN22 Acts in a Cell Intrinsic Manner to Restrict the Proliferation and Differentiation of T Cells Following Antibody Lymphodepletion PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating PTPN22 as a Drug Target Using CRISPR/Cas9: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15578547#using-crispr-cas9-to-validate-ptpn22-as-a-drug-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com